

# Application Note & Protocol: Determination of Uzansertib IC50 in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Uzansertib**, also known as INCB053914, is an orally available, ATP-competitive small molecule that acts as a pan-inhibitor of the Proviral Integration site for Moloney murine leukemia virus (PIM) kinases.[1][2][3][4] The PIM kinase family consists of three serine/threonine kinases (PIM1, PIM2, and PIM3) that are key regulators of cell cycle progression, proliferation, and survival.[4][5] These kinases are often overexpressed in various hematologic and solid tumors, making them a compelling target for anticancer drug development.[5][6]

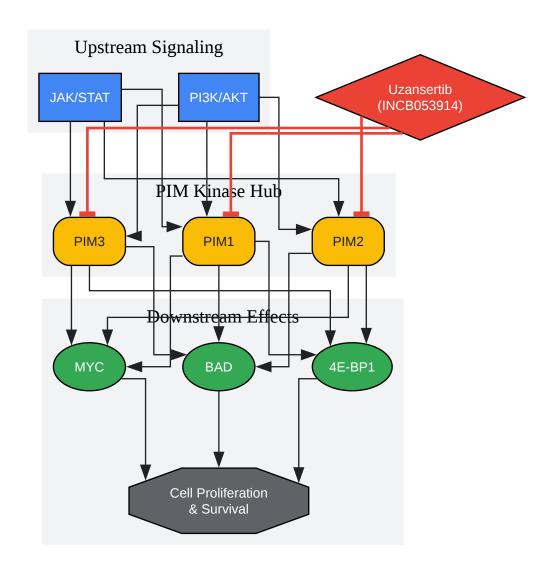
This document provides detailed protocols for determining the half-maximal inhibitory concentration (IC50) of **Uzansertib** in various cancer cell lines. The IC50 value is a critical measure of drug potency, quantifying the concentration of the inhibitor required to reduce a specific biological process by 50%. The protocols outlined below describe standard cell viability assays, data analysis, and include known IC50 values for **Uzansertib** to serve as a benchmark.

## **Mechanism of Action**

**Uzansertib** exerts its antineoplastic activity by binding to and inhibiting all three PIM kinase isoforms.[3][4] PIM kinases are downstream effectors of several oncogenic signaling pathways, including the JAK/STAT and PI3K/AKT/mTOR pathways.[6][7][8] Upon activation, PIM kinases



phosphorylate a variety of downstream substrates that promote cell survival and proliferation, such as BAD, p21, p27, and MYC.[9][10] By inhibiting PIM kinases, **Uzansertib** prevents the phosphorylation of these targets, leading to the inhibition of cell proliferation and the induction of apoptosis in cancer cells where these pathways are active.[1][3]



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**Uzansertib** inhibits the PIM kinase signaling pathway.

## Data Presentation: IC50 Values of Uzansertib

The inhibitory activity of **Uzansertib** has been characterized in both biochemical and cell-based assays.



Table 1: Biochemical IC50 Values of Uzansertib

Target Kinase	IC50 (nM)
PIM1	0.24
PIM2	30
PIM3	0.12

(Data sourced from biochemical assays)[1][2][11]

Table 2: Cell-Based IC50 / GI50 Values of Uzansertib in Cancer Cell Lines

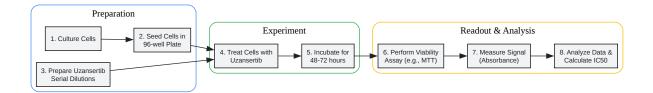
Cancer Type	Cell Line(s)	IC50 / GI50 Range (nM)
Hematological Malignancies	Various	3 - 300
Acute Myeloid Leukemia (AML)	MOLM-16	~4 (pBAD inhibition)
Multiple Myeloma (MM)	KMS-12-BM	~27 (pBAD inhibition)
AML, MM, DLBCL, MCL, T-	Various	13.2 - 230

(Data represents anti-proliferative (IC50) or growth inhibition (GI50) values)[1][2]

# **Experimental Protocols**

Determining the IC50 value of **Uzansertib** requires a precise and reproducible experimental workflow. Below are detailed protocols for commonly used cell viability assays.





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General experimental workflow for IC50 determination.

## **Protocol 1: MTT Assay**

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is proportional to the number of viable cells.

#### Materials:

- Cancer cell line of interest
- Uzansertib (INCB053914)
- Dimethyl sulfoxide (DMSO, sterile)
- Complete cell culture medium (e.g., RPMI, DMEM with 10% FBS)
- Phosphate-Buffered Saline (PBS), sterile
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[12]
- Solubilization solution (e.g., 150 μL DMSO or 10% SDS in 0.01M HCl)[12][13]
- Sterile 96-well flat-bottom plates
- Humidified incubator (37°C, 5% CO2)



Microplate reader (absorbance at 490 or 570 nm)[12][13]

#### Procedure:

- Cell Seeding:
  - Culture cells to ~80% confluency.
  - Trypsinize (for adherent cells) and perform a cell count.
  - Dilute cells in complete medium to a final concentration that will result in 50-70% confluency after 72 hours. A typical starting point is 3,000-10,000 cells per well.
  - Seed 100 μL of the cell suspension into each well of a 96-well plate.[13] Incubate overnight to allow for cell attachment.
- Preparation of Uzansertib Dilutions:
  - Prepare a 10 mM stock solution of Uzansertib in DMSO.
  - Perform serial dilutions in complete culture medium to obtain a range of concentrations. A suggested 2x final concentration range is 2000 nM down to ~0.1 nM. This allows for a final 1x concentration range of 1000 nM to ~0.05 nM in the wells.
  - Include a vehicle control (DMSO at the same final concentration as the highest drug concentration) and a media-only control (no cells).
- Cell Treatment:
  - Carefully remove the medium from the wells.
  - Add 100 μL of the prepared **Uzansertib** dilutions and controls to the respective wells.
     Each concentration should be tested in triplicate.
- Incubation:
  - Incubate the plate for 48 to 72 hours in a humidified incubator.



- MTT Assay and Measurement:
  - Add 10-20 μL of MTT solution (5 mg/mL) to each well.[12][14]
  - Incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.
     [12][13]
  - Carefully aspirate the medium containing MTT.
  - Add 150 μL of DMSO to each well to dissolve the formazan crystals.[12][13]
  - Shake the plate gently for 10 minutes to ensure complete solubilization.[13]
  - Measure the absorbance at 490 nm or 570 nm using a microplate reader.[12][13]

## **Protocol 2: CellTiter-Glo® Luminescent Assay**

This assay quantifies ATP, an indicator of metabolically active cells, providing a highly sensitive luminescent readout.[15]

#### Materials:

- Items from Protocol 1 (excluding MTT and solubilization buffer)
- Opaque-walled 96-well plates (white or black)
- CellTiter-Glo® Luminescent Cell Viability Assay kit
- Luminometer

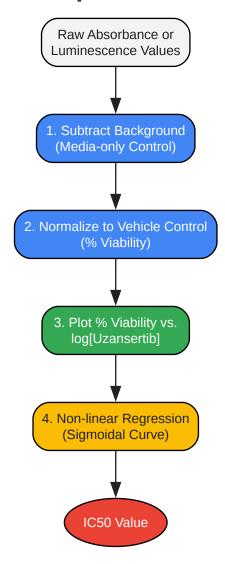
#### Procedure:

- Cell Seeding and Treatment:
  - Follow steps 1-4 from the MTT Assay Protocol, using opaque-walled plates. A typical volume is 100 μL per well.[16]
- Luminescent Assay and Measurement:



- Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for ~30 minutes.
   [16][17]
- $\circ$  Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well (e.g., add 100  $\mu$ L reagent to 100  $\mu$ L of medium).[16]
- Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[16][17]
- Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[16][17]
- o Measure the luminescence using a plate-reading luminometer.

## **Data Analysis and Interpretation**





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Workflow for data analysis to determine the IC50 value.

- Calculate Percent Viability:
  - First, subtract the average absorbance/luminescence of the media-only (background)
     wells from all other wells.
  - Calculate the percentage of cell viability for each Uzansertib concentration using the following formula: % Viability = (Signal\_of\_Treated\_Cells / Signal\_of\_Vehicle\_Control) \* 100[18]
- Generate Dose-Response Curve:
  - Plot the calculated % Viability against the logarithm of the **Uzansertib** concentration.
- Determine IC50 Value:
  - Use a statistical software package (e.g., GraphPad Prism) to fit the data to a non-linear regression model (sigmoidal dose-response curve).[19][20]
  - The software will calculate the IC50 value, which is the concentration of Uzansertib that corresponds to 50% cell viability on the fitted curve.

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- To cite this document: BenchChem. [Application Note & Protocol: Determination of Uzansertib IC50 in Cancer Cell Lines]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b608087#determining-ic50-of-uzansertib-in-cancer-cell-lines]

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